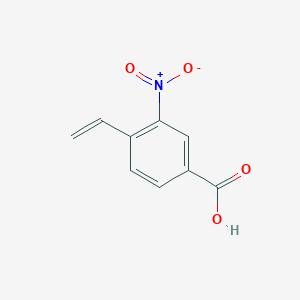![molecular formula C7H7NO2 B117346 4H-[1,3]二噁英并[4,5-b]吡啶 CAS No. 158537-79-2](/img/structure/B117346.png)
4H-[1,3]二噁英并[4,5-b]吡啶
描述
4H-[1,3]dioxino[4,5-b]pyridine is a heterocyclic compound that features a fused dioxin and pyridine ring system
科学研究应用
4H-[1,3]dioxino[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
While the exact mechanism of action of “4H-[1,3]dioxino[4,5-b]pyridine” is not fully understood, studies suggest that its derivatives may affect bacterial cells using distinct and largely independent mechanisms . For instance, one study found that quaternary bis-phosphonium and bis-ammonium salts of pyridoxine with lipophilic substituents exhibited considerably different antimicrobial mechanisms .
未来方向
The future directions for “4H-[1,3]dioxino[4,5-b]pyridine” and its derivatives could involve further exploration of their potential biological activities and the development of new antibacterial therapies . Additionally, the design and synthesis of new derivatives could lead to the discovery of new anti-inflammatory drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with dioxane derivatives in the presence of a catalyst. For example, the reaction of 2-hydroxymethylpyridine with 1,3-dioxane in the presence of an acid catalyst can yield 4H-[1,3]dioxino[4,5-b]pyridine.
Industrial Production Methods
Industrial production of 4H-[1,3]dioxino[4,5-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4H-[1,3]dioxino[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in chloroform at room temperature for 48 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carbaldehyde and lactone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
Pyridoxine: A vitamin B6 derivative with similar structural features.
Pyridoxal: Another vitamin B6 isoform with a similar pyridine ring system.
Pyridoxamine: A vitamin B6 derivative with an aminomethyl group.
Uniqueness
4H-[1,3]dioxino[4,5-b]pyridine is unique due to its fused dioxin and pyridine ring system, which imparts distinct chemical and biological properties. Unlike pyridoxine and its derivatives, 4H-[1,3]dioxino[4,5-b]pyridine has a more rigid and planar structure, which can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
4H-[1,3]dioxino[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCAUOODURIFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602078 | |
| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158537-79-2 | |
| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]-](/img/structure/B117272.png)









